

The Discovery and History of 5-Iodouracil: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodouracil

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Abstract

5-Iodouracil, a halogenated derivative of the pyrimidine base uracil, has carved a significant niche in the annals of medicinal chemistry and molecular biology. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles associated with **5-iodouracil**. It details the seminal synthesis methodologies, elucidates its mechanisms of action as an antimetabolite, and presents key quantitative data from foundational biological studies. This document serves as a comprehensive resource, offering detailed experimental protocols and visual representations of critical pathways to support ongoing research and drug development efforts.

Discovery and Historical Context

While the precise date and individual credited with the first synthesis of **5-iodouracil** are not definitively documented in readily available literature, its intellectual roots can be traced to the extensive early 20th-century investigations into pyrimidine chemistry by researchers like Treat B. Johnson. Johnson and his contemporaries laid the groundwork for the synthesis of a vast array of pyrimidine derivatives.^[1] The biological significance of **5-iodouracil**, however, came into sharp focus with the discovery of the potent antiviral activity of its corresponding nucleoside, 5-iodo-2'-deoxyuridine (IDU), in the 1960s.^[2] This pivotal discovery catalyzed further investigation into **5-iodouracil** and other halogenated pyrimidines as potential therapeutic agents. Early research demonstrated that these compounds could act as

antimetabolites, interfering with nucleic acid synthesis and function.[3] This property positioned **5-iodouracil** and its derivatives as candidates for both antiviral and anticancer therapies.

Synthesis and Chemical Properties

The synthesis of **5-iodouracil** is typically achieved through the direct iodination of uracil. A common and effective method involves the use of iodine monochloride (ICl) in a suitable solvent. More contemporary methods have also been developed, including the use of N-iodosuccinimide (NIS) as an iodinating agent.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₄ H ₃ IN ₂ O ₂	[4]
Molecular Weight	237.98 g/mol	[4]
Appearance	White to off-white crystalline powder	
Melting Point	273-275 °C (decomposes)	
IUPAC Name	5-iodopyrimidine-2,4(1H,3H)-dione	[4]

Mechanism of Action

5-iodouracil exerts its biological effects primarily through two interconnected mechanisms: incorporation into nucleic acids and inhibition of key enzymes involved in pyrimidine metabolism.

Incorporation into DNA and RNA

Once administered, **5-iodouracil** can be metabolized into its corresponding nucleoside and nucleotide forms. The triphosphate derivative can then be incorporated into both DNA and RNA in place of thymine and uracil, respectively.[3][5] The presence of the bulky iodine atom at the 5-position of the pyrimidine ring disrupts the normal structure and function of the nucleic acid. This can lead to errors in DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

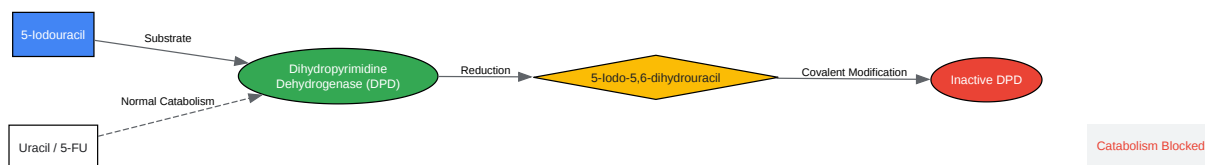


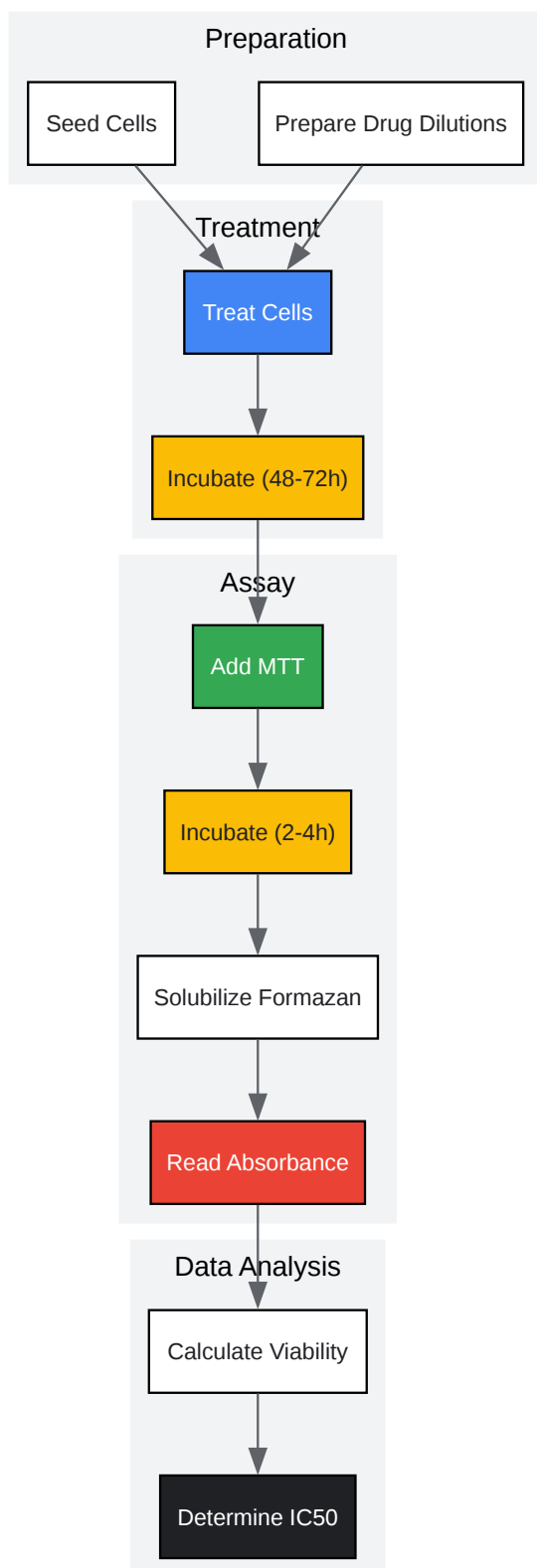
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Figure 1: Incorporation of **5-iodouracil** into DNA. (Within 100 characters)

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

5-iodouracil is a known substrate and a potent mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD).[6] DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[7][8] By inactivating DPD, **5-iodouracil** can increase the bioavailability and cytotoxic effects of 5-FU.[9][10] The inactivation of DPD by **5-iodouracil** is thought to occur via the formation of a reactive intermediate, 5-iodo-5,6-dihydrouracil, during the enzymatic reduction of **5-iodouracil**. [6]





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